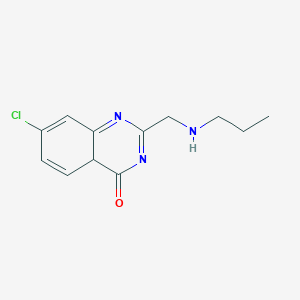

7-Chloro-2-(propylaminomethyl)-4aH-quinazolin-4-one

Descripción

Propiedades

IUPAC Name |

7-chloro-2-(propylaminomethyl)-4aH-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O/c1-2-5-14-7-11-15-10-6-8(13)3-4-9(10)12(17)16-11/h3-4,6,9,14H,2,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZQNPFZHHAFNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=NC(=O)C2C=CC(=CC2=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have been used in the design of bioactive compounds displaying anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities.

Mode of Action

It is known that similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have been synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length. The intermediates are then treated with substituted aromatic/heteroaromatic aldehydes to form the corresponding Schiff bases.

Biochemical Pathways

It is known that similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have shown antimicrobial activity, indicating that they may affect pathways related to microbial growth and proliferation.

Result of Action

It is known that similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have shown antimicrobial activity. This suggests that these compounds may inhibit microbial growth and proliferation.

Action Environment

It is known that similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have shown antimicrobial activity, suggesting that these compounds may be effective in a variety of environmental conditions.

Análisis Bioquímico

Biochemical Properties

7-Chloro-2-(propylaminomethyl)-4aH-quinazolin-4-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways . The compound also interacts with proteins involved in DNA replication and repair, thereby affecting cellular processes at the molecular level. These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of the enzymes and proteins.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . Additionally, it affects gene expression by inhibiting transcription factors that regulate the expression of genes involved in cell proliferation and survival. This leads to a decrease in cellular metabolism and an increase in cell death, particularly in rapidly dividing cells such as cancer cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key steps. The compound binds to the active sites of target enzymes and proteins, leading to enzyme inhibition or activation. For example, it inhibits tyrosine kinases by competing with ATP for binding to the kinase domain, thereby preventing phosphorylation of downstream signaling molecules . This inhibition disrupts cell signaling pathways that are crucial for cell growth and survival. Additionally, the compound can induce changes in gene expression by binding to DNA or interacting with transcription factors, leading to altered transcriptional activity and subsequent changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions such as high temperature or extreme pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. These effects are observed in both in vitro and in vivo studies, indicating the potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes and proteins . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing significant toxicity. These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert the compound into various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics, impacting its overall therapeutic efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and accumulate in specific cellular compartments. This localization is crucial for its activity, as it allows the compound to interact with its target enzymes and proteins effectively.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it can interact with cytoplasmic and nuclear proteins . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its efficacy. For example, nuclear localization allows the compound to interact with transcription factors and DNA, influencing gene expression and cellular function.

Actividad Biológica

7-Chloro-2-(propylaminomethyl)-4aH-quinazolin-4-one is a member of the quinazolinone family, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its antibacterial, anticancer, and antioxidant properties.

Chemical Structure and Properties

The compound this compound features a quinazolinone core structure that is known for its pharmacological potential. The presence of chlorine and propylaminomethyl substituents enhances its biological activity.

Antibacterial Activity

Research has demonstrated that quinazolinone derivatives exhibit significant antibacterial properties. A study highlighted the synthesis of various quinazolinone derivatives, including 7-chloro compounds, which were screened against several bacterial strains such as Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli. The results indicated that these compounds displayed high antibacterial activity, particularly against Klebsiella pneumoniae and Staphylococcus aureus .

Table 1: Antibacterial Activity of Quinazolinone Derivatives

| Compound Name | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Klebsiella pneumoniae | 18 |

| This compound | Staphylococcus aureus | 20 |

| Other Derivative | Escherichia coli | 15 |

Anticancer Activity

The anticancer potential of quinazolinone derivatives has been extensively studied. Several reports indicate that compounds with the quinazolinone structure exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro studies showed that this compound demonstrated significant cytotoxicity against MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines. The IC50 values indicated potent antiproliferative effects, comparable to established chemotherapeutic agents like doxorubicin .

Table 2: Cytotoxicity of Quinazolinone Derivatives

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 11.94 |

| This compound | PC3 | 10.58 |

| Doxorubicin | MCF-7 | 8.90 |

Antioxidant Activity

Antioxidant properties are another significant aspect of the biological activity of quinazolinones. Studies have shown that certain derivatives possess strong antioxidant capabilities, which can be attributed to the presence of hydroxyl groups and other substituents on the phenolic ring. The antioxidant activity was evaluated using various assays, including ABTS and CUPRAC, revealing that derivatives with specific structural modifications exhibited enhanced metal-chelating properties and free radical scavenging abilities .

Case Studies and Research Findings

- Antibacterial Study : A study synthesized several quinazolinone derivatives and tested their antibacterial efficacy against clinical isolates. The findings indicated that modifications to the quinazolinone structure could significantly enhance antibacterial activity, suggesting a promising avenue for developing new antimicrobial agents .

- Anticancer Evaluation : In a comparative study involving multiple derivatives, it was found that introducing different substituents at the C2 position of the quinazolinone ring could lead to increased cytotoxicity against various cancer cell lines. The compound's mechanism was linked to apoptosis induction in cancer cells .

- Antioxidant Assessment : Research focused on evaluating the structure-antioxidant activity relationship revealed that specific substitutions on the quinazolinone scaffold could improve its free radical scavenging capacity, making it a candidate for further development in oxidative stress-related diseases .

Aplicaciones Científicas De Investigación

Antibacterial Applications

Recent studies have highlighted the antibacterial potential of quinazolinone derivatives, including 7-Chloro-2-(propylaminomethyl)-4aH-quinazolin-4-one.

Key Findings:

- A study synthesized several quinazolinone derivatives and evaluated their antibacterial activity against various strains such as Klebsiella pneumoniae and Staphylococcus aureus. The synthesized compounds exhibited significant antibacterial effects, particularly against Klebsiella pneumoniae with compound 2 showing the highest activity .

- Another investigation focused on quinazolinone derivatives conjugated with silver nanoparticles, which demonstrated enhanced antibacterial efficacy against multi-drug resistant bacteria, including Escherichia coli and Streptococcus pyogenes. The study emphasized the importance of substituents on the quinazolinone core in modulating antibacterial activity .

Table 1: Antibacterial Activity of Quinazolinone Derivatives

| Compound | Microorganism | Zone of Inhibition (mm) |

|---|---|---|

| Compound 1 | Klebsiella pneumoniae | 18 |

| Compound 2 | Staphylococcus aureus | 20 |

| Compound 3 | Escherichia coli | 15 |

Anticancer Applications

The anticancer properties of quinazolinone derivatives are also noteworthy. Research indicates that these compounds can inhibit cancer cell growth through various mechanisms.

Key Findings:

- A study reported that derivatives of quinazolinone exhibited cytotoxic effects against human cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds ranged from 5.70 to 18.60 µM, indicating significant potency against these cell lines .

- Another research highlighted the synthesis of quinazolinone derivatives that act as multi-target inhibitors for cancer therapy. These compounds showed promising results in inhibiting vascular endothelial growth factor receptors (VEGFR), which play a crucial role in tumor angiogenesis .

Table 2: Cytotoxicity of Quinazolinone Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 14.60 |

| Compound B | HCT-116 | 12.60 |

| Compound C | MCF-7 | 5.70 |

Case Studies

- Synthesis and Evaluation of Antibacterial Activity : A study conducted at Ondo State University synthesized two new derivatives of quinazolinone and evaluated their antibacterial properties using agar well diffusion methods. The results indicated that compound 2 exhibited higher activity against multiple strains compared to compound 1, establishing its potential as an effective antibacterial agent .

- Cytotoxicity Studies on Cancer Cell Lines : Research published in Nature demonstrated that quinazolinone-based hybrids showed moderate to high cytotoxicity against MCF-7 and HCT-116 cell lines, with significant structure-activity relationships observed among different derivatives. The incorporation of specific functional groups was critical in enhancing their anticancer activity .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between 7-Chloro-2-(propylaminomethyl)-4aH-quinazolin-4-one and related compounds:

*Hypothetical activity inferred from structural analogs.

Key Observations:

The amino group at position 3 in ’s compound 1 correlates with confirmed antimicrobial activity, suggesting that nitrogen-containing substituents enhance bioactivity .

Core Structure Differences: The chromone-based tetrazole derivative () replaces the quinazolinone core with a chromenone system, demonstrating how bioisosteric replacements (e.g., tetrazole for carboxylic acid) can alter physicochemical properties .

Pharmacological Implications

- Antimicrobial Potential: The antimicrobial activity of 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one supports the hypothesis that chloro-substituted quinazolinones with nitrogen-rich side chains (e.g., propylaminomethyl) may exhibit enhanced efficacy.

- Synthetic Flexibility: The propylaminomethyl group’s modularity allows for further derivatization, enabling optimization of pharmacokinetic properties compared to rigid analogs like 7-chloro-2-methyl-1H-quinazolin-4-one .

Notes and Limitations

The pharmacological data for this compound are extrapolated from structural analogs due to a lack of direct studies.

’s chromone derivative illustrates comparative strategies for heterocyclic modifications but belongs to a distinct chemical class .

Further studies are required to validate the hypothesized advantages of the propylaminomethyl substituent in vivo.

Métodos De Preparación

Core Quinazolin-4-one Synthesis

The synthesis of quinazolin-4-one derivatives typically starts from substituted anthranilamide or amino-benzoate precursors. A common approach involves cyclization reactions that form the quinazolinone ring system.

Cyclization via Condensation : For example, methyl 2-amino-5-methoxybenzoate condenses with acetic anhydride under reflux in ethanol to yield a 7-chloro-2-methyl-4H-benzo[d]-oxazin-4-one intermediate. This intermediate is then converted to quinazolin-4-one derivatives by reaction with hydrazine hydrate, yielding 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one with high purity and yield (95%).

Alternative Cyclization : Another method uses anthranilamide and aldehydes in the presence of iodine as a catalyst in ethanol under reflux to form substituted quinazolin-4(3H)-ones. This method is efficient and yields high purity products (up to 84%).

Aminomethylation with Propylamine

The key step to obtain 7-chloro-2-(propylaminomethyl)-4aH-quinazolin-4-one involves introducing the propylaminomethyl substituent at the 2-position of the quinazolinone ring.

Aminomethylation Strategy : This is generally performed by nucleophilic substitution where the 2-position halogenated quinazoline intermediate reacts with propylamine under basic conditions. The reaction is carried out in polar aprotic solvents like DMF or ethanol, often with potassium carbonate as a base, at elevated temperatures (~100 °C) for several hours.

Work-up and Purification : After the reaction, the mixture is cooled, diluted with water, and the product is extracted with an organic solvent such as ethyl acetate. The crude product is purified by recrystallization from solvents like hexane, dichloromethane-hexane mixtures, or isopropanol to obtain pure this compound.

Summary Table of Preparation Steps

Analytical and Purification Techniques

Monitoring : Thin layer chromatography (TLC) is used extensively to monitor reaction progress at each step.

Characterization : The final compounds and intermediates are characterized by infrared spectroscopy (IR), proton and carbon nuclear magnetic resonance (1H and 13C NMR), gas chromatography-mass spectrometry (GC-MS), and elemental analysis to confirm structure and purity.

Recrystallization : Common solvents for recrystallization include dimethylformamide (DMF), ethanol, hexane, dichloromethane-hexane mixtures, and isopropanol, chosen based on solubility profiles.

Research Findings and Optimization Notes

The reaction conditions such as temperature, solvent, and reaction time are critical for maximizing yield and purity.

Using ethanol as a solvent for cyclization and hydrazine reactions provides good yields and manageable reaction times.

Chlorination with POCl3 in DMF is highly effective for introducing the chloro substituent at the 7-position without significant side reactions.

Aminomethylation with propylamine requires careful control of temperature and base equivalents to avoid over-alkylation or decomposition.

Purification by recrystallization ensures removal of side products and unreacted starting materials, yielding analytically pure compounds suitable for biological evaluation.

Q & A

Q. How should conflicting biological activity data across studies be reconciled?

- Answer : Standardize assay protocols (e.g., inoculum size, growth media) to minimize variability . Use positive controls (e.g., ciprofloxacin for antimicrobial tests) to calibrate results . Meta-analyses of published data can identify trends obscured by experimental noise .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.